molecular formula C10H9Cl2N3 B11870238 (5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine

(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine

Cat. No.: B11870238
M. Wt: 242.10 g/mol
InChI Key: SOXFMWZIDTZUHG-UHFFFAOYSA-N
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Description

(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine is a chemical compound that features a dichlorophenyl group attached to an imidazole ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine typically involves the reaction of 3,4-dichlorophenyl isocyanide with an imidazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of ligands for coordination chemistry and catalysis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting neurological disorders and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride: This compound shares the dichlorophenyl group but differs in the presence of a phenyl group instead of an imidazole ring.

    2,4-Dichlorophenoxyacetic acid: Although structurally different, this compound also contains dichlorophenyl groups and is used as a herbicide.

Uniqueness

(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine is unique due to the presence of both the dichlorophenyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

IUPAC Name

[5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]methanamine

InChI

InChI=1S/C10H9Cl2N3/c11-7-2-1-6(3-8(7)12)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15)

InChI Key

SOXFMWZIDTZUHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(N2)CN)Cl)Cl

Origin of Product

United States

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